Field: Organic Chemistry
Summary: Acetoacetic ester synthesis is a method for synthesizing methyl ketones. The carbanion produced is nucleophilic and attacks alkyl halide to form an alkylacetoacetic ester.
Procedure: The alkylation can be repeated to produce a dialkylacetoacetic ester. These mono- or dialkylacetoacetic esters yield the corresponding acids on hydrolysis by dilute aqueous alkali (or by acid).
Results: This synthesis is used for the production of carboxylic acid and dicarboxylic acid.
Chloro-acetic acid sec-butyl ester, also known as sec-butyl chloroacetate, is an organic compound classified within the ester family. Its molecular formula is CHClO, and it features a distinctive structure that includes a carbonyl group (C=O) linked to a chloromethyl (-CHCl) group and a sec-butyl group (CH(CH)CHCH). This compound is recognized for its pleasant odor and is utilized in various industrial applications, including the production of fragrances and flavoring agents.
Chloro-acetic acid sec-butyl ester can be synthesized through the following methods:
Chloro-acetic acid sec-butyl ester has several notable applications:
Chloro-acetic acid sec-butyl ester shares similarities with other esters but has unique characteristics due to its chloromethyl group and bulky sec-butyl group. Here are some similar compounds for comparison:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Chloroacetic Acid Methyl Ester | CHClO | Methyl group instead of sec-butyl; smaller steric hindrance. |
| Chloroacetic Acid Ethyl Ester | CHClO | Ethyl group; less steric hindrance compared to sec-butyl. |
| Butyric Acid Chloro Ester | CHClO | Contains butyric acid moiety; different functional properties. |
The presence of the chlorine atom in chloro-acetic acid sec-butyl ester makes it an effective leaving group in substitution reactions, while the bulky sec-butyl group introduces significant steric hindrance that can influence its reactivity compared to other simpler esters.
The synthesis of chloro-acetic acid derivatives dates to the mid-19th century, when chloroacetic acid was first prepared by French and German chemists through chlorination of acetic acid under sunlight. Early studies focused on esterification methods, with sec-butyl esters emerging as valuable intermediates in the 20th century. The first reported synthesis of sec-butyl acetate occurred in 1946, employing esterification of sec-butanol with acetic anhydride. Subsequent advancements in catalysis and reaction engineering enabled the scalable production of chloroacetate esters, including the sec-butyl variant.
Chloro-acetic acid sec-butyl ester is pivotal in organic synthesis due to its:
Recent studies highlight innovations in:
Chloroacetate esters are characterized by a chloro-substituted acetate backbone (Cl–CH₂–COO–R), where the R group denotes an alkyl or aryl substituent. Chloro-acetic acid sec-butyl ester belongs to this family, distinguished by its sec-butyl (butan-2-yl) group bonded to the oxygen atom of the acetate moiety. The molecular formula C₆H₁₁ClO₂ reflects its composition: a two-carbon chloroacetate group (C₂H₂ClO₂) and a four-carbon branched alkyl chain (C₄H₉) [3].
Structurally, this ester occupies an intermediate position between shorter-chain analogs (e.g., methyl chloroacetate, C₃H₅ClO₂ [8]) and longer-chain derivatives (e.g., dodecyl chloroacetate, C₁₄H₂₇ClO₂ [1]). The sec-butyl group introduces steric bulk compared to linear alkyl chains, influencing physical properties such as boiling point and solubility. For instance, branching reduces intermolecular van der Waals interactions, typically lowering melting points relative to straight-chain isomers [3].
The chloroacetate moiety’s electrophilic nature, driven by the electron-withdrawing chlorine atom, renders the compound reactive in nucleophilic substitution and esterification reactions. This reactivity is central to its applications in organic synthesis, particularly in alkylation reactions targeting sulfur, nitrogen, or oxygen nucleophiles [2].
The compound is identified through multiple nomenclature systems, reflecting its structural features and historical conventions:
IUPAC Systematic Name: Butan-2-yl 2-chloroacetate
Common Names:
Registry Identifiers:
Nomenclature inconsistencies arise in older literature, where terms like “chloroacetic acid sec-butyl ester” or “2-chloroacetic acid 1-methylpropyl ester” may appear. Modern publications increasingly adhere to IUPAC guidelines to avoid ambiguity, particularly in stereochemical contexts [4] [6].
The sec-butyl group introduces a stereocenter at the second carbon of the butyl chain, creating two enantiomers: (R)-butan-2-yl and (S)-butan-2-yl. However, commercial and research-grade chloro-acetic acid sec-butyl ester is typically racemic unless explicitly resolved, as synthetic routes often lack stereochemical control [3] [6].
Key stereochemical considerations include:
The absence of defined stereochemistry in many database entries (e.g., ChemSpider ID 242493 [3]) underscores the need for explicit stereochemical notation in experimental protocols to ensure reproducibility.
The compound’s chemical behavior is governed by interplay between its chloroacetate group and sec-butyl substituent. Three conceptual models elucidate these relationships:
The chlorine atom’s electronegativity polarizes the adjacent C–Cl bond, rendering the alpha-carbon highly electrophilic. This property facilitates nucleophilic attacks, as demonstrated in alkylation reactions where the ester acts as an electrophilic agent [2] [7]. Computational studies, such as frontier molecular orbital (FMO) analysis, predict reactivity by evaluating the energy gap between the lowest unoccupied molecular orbital (LUMO) and nucleophile-specific molecular orbitals (SN2MO). For chloroacetate esters, a smaller LUMO-SN2MO gap correlates with higher electrophilic reactivity [7].
Branching at the ester’s oxygen atom imposes steric hindrance, modulating reaction kinetics. Compared to linear analogs (e.g., n-butyl chloroacetate), the sec-butyl derivative exhibits slower reaction rates in SN2 mechanisms due to reduced accessibility of the electrophilic center [2] [6].
The sec-butyl group enhances lipophilicity, increasing the compound’s solubility in nonpolar solvents. This property is critical in extraction processes or phase-transfer catalysis, where partitioning between aqueous and organic phases influences yield [2].
| Structural Feature | Impact on Activity | Example |
|---|---|---|
| Chloro-substituted alpha-carbon | Electrophilic reactivity | Alkylation of nucleophiles [2] [7] |
| Branched sec-butyl chain | Steric hindrance slows SN2 reactions | Reduced hydrolysis rates [6] |
| Ester linkage | Susceptibility to enzymatic cleavage | Lipase-catalyzed hydrolysis [2] |
Irritant